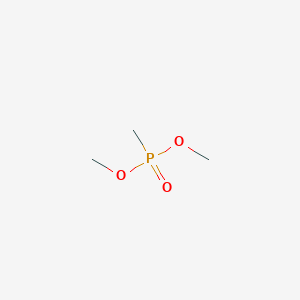

Dimethyl methylphosphonate

Cat. No. B041451

Key on ui cas rn:

756-79-6

M. Wt: 124.08 g/mol

InChI Key: VONWDASPFIQPDY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04225522

Procedure details

A vessel fitted with stirrer, thermometer, heating mantle, and vertical reflux condenser was charged with 5308 g(42.8 moles) of dimethyl methylphosphonate, 5710 g. (20 moles) of tris(2-chloroethyl)phosphate, and 40 g. of anhydrous sodium carbonate. After a brief nitrogen purge to remove air (and thus avoid possible oxidative color development the reaction mixture was raised to 135°, at which point methyl chloride began to be evolved from the condenser outlet. Over five hours the temperature was gradually raised to 185° and held for 27 hours at which time measurement of the rate of methyl chloride evolution showed the rate to have dwindled to 0.08 cc/min. At this point, weighing the remaining reaction mixture showed that a weight loss of 3044 g. had occurred, corresponding to 60.3 moles of methyl chloride (as against a theoretical loss of 60 moles). While stirring was continued, the reactor was allowed to cool to about 92° under dry nitrogen. Then 282 g. (8.8 moles) of methanol was added over 5 minutes. This quantity was a small excess over the calculated amount of cyclic glycol ester, 7.8 moles, which had been determined to be present by the fact that a sample held for 10 minutes in water and then titrated with 0.1-N NaOH to Bromphenol blue end point showed 1.14 millequivalents of acid plus cyclic ester per gram, whereas a titration of a sample in methanol with methanolic 0.1-N KOH to Bromphenol blue showed 0.16 milliequivalents of acid per gram; thus 0.98 milliequivalents of cyclic glycol ester per gram was present by this assay method. The reaction mixture was heated for 2 hours at 95°, at which point the two titration results were 0.27 meg. acid plus cyclic ester per gram and 0.17 meq. acid per gram; thus only 0.10 meq. cyclic ester per gram remained by this assay method. At this point, a fast stream of ethylene oxide was introduced with stirring at 95°. After 4 hours, the titrations by both the aqueous and alcoholic method were nil. Heating was then stopped, ethylene oxide continued as the temperature drifted down to 80°, then vigorous nitrogen sparging was conducted at 90°-95° until dissolved volatiles were removed (found to be mostly dimethyl methylphosphonate). The weight change during this devolatilization step was 3.5%. To remove final traces of acid, which reformed in the devolatilization step, the batch was briefly retreated with ethylene oxide at 95°. Alternatively, 12 of the non-volatile diepoxide of cyclohexenylmethyl cyclohexenylcarboxylate was added. The product, by the ethylene oxide finishing method, had the following characteristics:

[Compound]

Name

0.1-N

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

cyclic glycol ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

cyclic ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

cyclic ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

cyclic glycol ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 18

[Compound]

Name

0.1-N

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 19

[Compound]

Name

cyclic ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 22

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4].[Cl:8][CH2:9][CH2:10][O:11][P:12]([O:18][CH2:19][CH2:20][Cl:21])([O:14][CH2:15][CH2:16][Cl:17])=[O:13].C(=O)([O-])[O-].[Na+].[Na+].CCl.[OH-].[Na+].C1C=CC2S(=O)(=O)OC(C3C=C(Br)C(O)=C(Br)C=3)(C3C=C(Br)C(O)=C(Br)C=3)C=2C=1.[OH-].[K+].C1OC1>O.CO>[CH3:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4].[P:12]([O:11][CH2:10][CH2:9][Cl:8])([O:18][CH2:19][CH2:20][Cl:21])([O:14][CH2:15][CH2:16][Cl:17])=[O:13] |f:2.3.4,6.7,9.10,14.15|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

5308 g

|

|

Type

|

reactant

|

|

Smiles

|

CP(OC)(OC)=O

|

Step Two

[Compound]

|

Name

|

0.1-N

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=1C=CC2=C(C1)C(OS2(=O)=O)(C=3C=C(C(=C(C3)Br)O)Br)C=4C=C(C(=C(C4)Br)O)Br

|

Step Five

[Compound]

|

Name

|

acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

cyclic glycol ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

cyclic ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

cyclic ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CO1

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CO1

|

Step Twelve

|

Name

|

|

|

Quantity

|

20 mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCCOP(=O)(OCCCl)OCCCl

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Fourteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Fifteen

|

Name

|

|

|

Quantity

|

8.8 mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step 16

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Na+].[Na+]

|

Step 17

|

Name

|

|

|

Quantity

|

60.3 mol

|

|

Type

|

reactant

|

|

Smiles

|

CCl

|

Step 18

[Compound]

|

Name

|

cyclic glycol ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 19

[Compound]

|

Name

|

0.1-N

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 20

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step 21

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=1C=CC2=C(C1)C(OS2(=O)=O)(C=3C=C(C(=C(C3)Br)O)Br)C=4C=C(C(=C(C4)Br)O)Br

|

Step 22

[Compound]

|

Name

|

cyclic ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

While stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A vessel fitted with stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

thermometer, heating mantle

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After a brief nitrogen purge

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove air (and thus avoid possible oxidative color development the reaction mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was raised to 135°, at which

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Over five hours the temperature was gradually raised to 185°

|

|

Duration

|

5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the remaining reaction mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to about 92° under dry nitrogen

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was heated for 2 hours at 95°, at which point the two titration

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

results

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring at 95°

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 4 hours

|

|

Duration

|

4 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Heating

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

drifted down to 80°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was conducted at 90°-95°

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

until dissolved volatiles

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were removed (

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To remove final traces of acid, which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was briefly retreated with ethylene oxide at 95°

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Alternatively, 12 of the non-volatile diepoxide of cyclohexenylmethyl cyclohexenylcarboxylate was added

|

Outcomes

Product

Details

Reaction Time |

27 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

CP(OC)(OC)=O.P(=O)(OCCCl)(OCCCl)OCCCl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |